2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of Methylsulfanyl Groups: This step might involve thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Attachment of the Indenyl Group: This could be done through Friedel-Crafts alkylation or other coupling reactions.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially at the methylsulfanyl groups or the indenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles could be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-3,3-bis(methylsulfanyl)cyclopropane-1-carboxamide
- N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide
- 3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide
Uniqueness
The uniqueness of 2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropane-1-carboxamide lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-3,3-bis(methylsulfanyl)-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NOS2/c1-12-11-18(2,3)13-9-8-10-14(15(12)13)21-17(22)16-19(4,5)20(16,23-6)24-7/h8-10,12,16H,11H2,1-7H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPUOHXVZXPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)NC(=O)C3C(C3(SC)SC)(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.